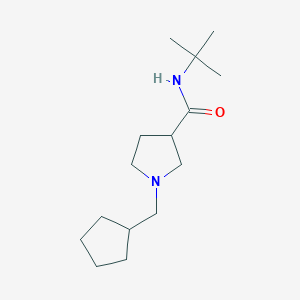
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is a synthetic compound with the molecular formula C15H28N2O and a molecular weight of 252.40 g/mol. This compound is primarily used as an intermediate in the production of pharmaceutical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is unique due to its specific structure, which includes a tert-butyl group and a cyclopentylmethyl group attached to the pyrrolidine ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in pharmaceutical research and development .
Propiedades
IUPAC Name |
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-15(2,3)16-14(18)13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIRWWDWTUDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470560.png)
![3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470561.png)
![3-(methoxymethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6470568.png)
![3-methyl-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470569.png)
![2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470581.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6470588.png)
![3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470591.png)
![5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6470601.png)
![N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470607.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6470609.png)
![3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470622.png)
![N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B6470632.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6470637.png)
![5-{4-[(5-bromopyrimidin-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470639.png)
